Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate
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Overview
Description
Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate typically involves the reaction of 3-methyl-1,2-thiazole with propanoic acid derivatives. One common method includes the esterification of 3-methyl-1,2-thiazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding alcohol.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Utilized in the production of dyes and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biochemical pathways, leading to antimicrobial effects. Additionally, the compound may interfere with the synthesis of nucleic acids, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate is unique due to its specific ester functional group, which imparts different chemical properties compared to other thiazole derivatives
Biological Activity
Methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety often contributes to the compound's interaction with various biological targets, enhancing its pharmacological profile.
Anticancer Activity
Overview of Studies:
Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Studies:
- In Vitro Cytotoxicity: In a study examining the cytotoxic effects on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, compounds similar to this compound exhibited IC50 values ranging from 5.10 µM to 22.08 µM, indicating significant antiproliferative activity .
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells by disrupting mitotic processes and promoting multipolar spindle formation in centrosome-amplified cancer cells . This mechanism is crucial as it leads to aberrant cell division and eventual cell death.
Antimicrobial Activity
Research Findings:
this compound has also been evaluated for its antimicrobial properties. Compounds with similar thiazole structures have demonstrated significant activity against various bacterial strains.
Case Studies:
- Antibacterial Efficacy: Thiazole derivatives have shown effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa. The presence of the thiazole ring enhances the ability to penetrate bacterial membranes and disrupt cellular functions .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
MRSA | < 10 µg/mL | |
Pseudomonas aeruginosa | < 15 µg/mL |
Anti-inflammatory Activity
Mechanism Insights:
The thiazole moiety is also linked to anti-inflammatory effects. Compounds containing thiazole rings have been reported to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Research Highlights:
Studies indicate that derivatives of this compound can modulate inflammatory responses by downregulating TNF-alpha and IL-6 production in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring or the propanoate side chain can significantly influence its potency and selectivity against various biological targets.
Key Findings:
- Substituent Effects: The presence of specific substituents on the thiazole ring can enhance anticancer activity while maintaining selectivity against non-target cells.
- Linker Variations: Alterations in the alkyl linker connecting the thiazole to the propanoate group have shown varying degrees of impact on both cytotoxicity and antimicrobial efficacy .
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-(3-methyl-1,2-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H11NO2S/c1-5-4-7(12-9-5)6(2)8(10)11-3/h4,6H,1-3H3 |
InChI Key |
GXYIOAALIIJOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(C)C(=O)OC |
Origin of Product |
United States |
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